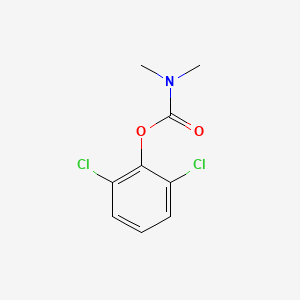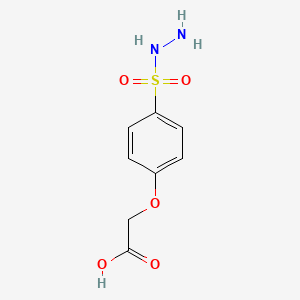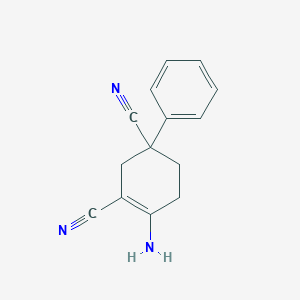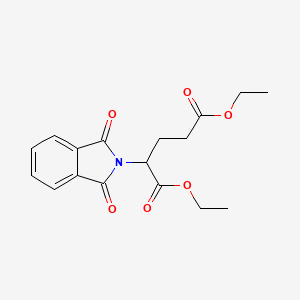
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, ethoxy, methoxy, and sulfonyl fluoride groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Substituents: The chloro, ethoxy, and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require reagents such as chlorinating agents (e.g., thionyl chloride), ethylating agents (e.g., ethyl iodide), and methoxylating agents (e.g., dimethyl sulfate).
Sulfonylation: The sulfonyl fluoride group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides or fluorosulfonyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline derivatives with reduced functional groups.
Substitution: Formation of sulfonamide or sulfonothioate derivatives.
科学研究应用
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by modifying key functional groups. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(4-methoxyphenyl)quinoline-6-sulfonyl fluoride
- 4-Chloro-2-(4-ethoxyphenyl)quinoline-6-sulfonyl fluoride
- 4-Chloro-2-(4-methoxy-3-ethoxyphenyl)quinoline-6-sulfonyl fluoride
Uniqueness
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride is unique due to the specific combination of substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
属性
分子式 |
C18H15ClFNO4S |
|---|---|
分子量 |
395.8 g/mol |
IUPAC 名称 |
4-chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C18H15ClFNO4S/c1-3-25-17-7-4-11(8-18(17)24-2)16-10-14(19)13-9-12(26(20,22)23)5-6-15(13)21-16/h4-10H,3H2,1-2H3 |
InChI 键 |
BMFXYVIGZFSTAY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)


![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)



